3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid
Description
3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid is a halogenated derivative of imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), a key molecular fluorophore identified in carbon dot (CD) synthesis. Its structure consists of a bicyclic imidazo[1,2-a]pyridine core with a carboxylic acid group at position 7 and a chlorine substituent at position 2.
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPOZXWVXWPVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and biaryl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid is its potential as an antimicrobial agent . Studies have demonstrated its effectiveness against resistant strains of fungi, such as Candida albicans. The compound and its derivatives have shown promising antifungal activity, suggesting that they could be developed into new treatments for fungal infections.
Case Study: Antifungal Properties
- Objective : Evaluate the antifungal activity of this compound.
- Method : In vitro assays against various fungal strains.
- Outcome : Significant inhibition of growth in resistant strains, indicating potential for further pharmacological exploration.
Drug Discovery for Infectious Diseases
The compound has been identified as a valuable building block in drug discovery, particularly for developing agents targeting tuberculosis and other infectious diseases. Its structural similarity to other bioactive molecules allows it to serve as a scaffold for synthesizing new derivatives with enhanced activity .
Case Study: Tuberculosis Treatment Development
- Objective : Synthesize derivatives of this compound for anti-tubercular screening.
- Method : Synthesis followed by testing against Mycobacterium tuberculosis.
- Outcome : Several derivatives exhibited minimum inhibitory concentrations (MIC) ≤ 1 μM, showcasing their potential as effective anti-tuberculosis agents .
Synthetic Applications
This compound is also utilized in synthetic organic chemistry. It serves as a precursor in various synthetic routes aimed at producing more complex heterocyclic compounds. The compound's carboxylic acid group allows it to participate in diverse chemical reactions, including acylation and coupling reactions facilitated by palladium catalysts .
Synthesis Overview
| Reaction Type | Description | Key Reagents Used |
|---|---|---|
| Acylation | Formation of amides or esters from carboxylic acids | Acid chlorides |
| Coupling Reactions | Formation of C–C bonds in complex molecules | Palladium catalysts |
| Heteroarylation | Introduction of heteroaryl groups | Iodopyridines |
Mechanistic Studies
Research has focused on the interaction mechanisms of this compound at the molecular level. It may modulate enzyme activity through covalent bonding with nucleophilic residues in proteins. This property positions it as a subject of interest in pharmacokinetics and drug design research .
Mechanism of Action
The mechanism of action of 3-chloroimidazo[1,2-a]pyridine-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or bind to DNA, affecting gene expression. The exact molecular targets and pathways involved vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The photophysical and chemical properties of 3-chloroimidazo[1,2-a]pyridine-7-carboxylic acid can be contextualized by comparing it with analogous compounds, including halogenated, alkylated, and fluorinated derivatives. Below is a detailed analysis:
Substituent Position and Electronic Effects
Photoluminescence and Quantum Yield
- IPCA : Exhibits blue fluorescence (λem ≈ 440 nm) with QY up to 80% in CDs, attributed to π→π* transitions in the planar aromatic system .
- Chlorinated Derivatives : The introduction of Cl at position 3 or 7 disrupts conjugation, leading to redshifted emission. For example, 7-chloro derivatives may exhibit dual emission due to competing charge-transfer states .
Biological Activity
3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chloro-substituted imidazo[1,2-a]pyridine core with a carboxylic acid functional group. This specific arrangement contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : It has been shown to inhibit specific kinases and enzymes involved in critical cellular processes. For instance, it may interfere with the activity of certain protein kinases, which are pivotal in cancer cell proliferation and survival pathways .
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis (Mtb). High throughput screening has identified it as a potent inhibitor with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .
- Anticancer Potential : Research indicates that this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways associated with tumor growth.
Biological Activity Overview
| Activity Type | Description | Efficacy |
|---|---|---|
| Antimicrobial | Effective against Mtb and other bacterial strains | MIC 0.03 - 5.0 μM |
| Anticancer | Inhibits proliferation in cancer cell lines | Significant growth inhibition |
| Enzyme Inhibition | Targets kinases involved in critical metabolic pathways | Effective at low concentrations |
| Antifungal | Exhibits antifungal activity against various strains | Promising results in preliminary studies |
Case Studies and Research Findings
- Antituberculosis Activity : A study by Abrahams et al. demonstrated that derivatives of imidazo[1,2-a]pyridine, including the target compound, showed significant activity against both replicating and non-replicating forms of Mtb. The most potent derivatives were identified through structure-activity relationship (SAR) studies, emphasizing the importance of specific substituents on the imidazo ring for enhanced efficacy .
- Kinase Targeting : Research has indicated that this compound can act as a selective inhibitor of certain serine/threonine kinases within the AGC kinase family. This interaction is crucial for regulating cellular metabolism and growth, making it a candidate for further investigation in cancer therapy .
- Enzyme Inhibition Studies : In vitro assays have shown that this compound exhibits competitive inhibition against key enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong inhibitory potential compared to other derivatives .
Q & A
Q. What are the recommended synthetic routes for 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid?
Q. How can this compound be characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity using ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₈H₅ClN₂O₂, MW 198.59) .
- Elemental Analysis : Validate purity by comparing calculated vs. found percentages of C, H, N, and Cl (e.g., %C 48.39, %H 2.53, %N 14.11) .
Q. What are the applications of this compound in material science?
Methodological Answer: The non-chlorinated analog, imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), is a fluorophore in carbon dots (CDs). The chloro derivative may enhance photostability or modulate emission properties:
- Fluorophore Isolation : Separate fluorescent impurities via column chromatography to confirm molecular vs. carbon-core contributions to photoluminescence .
- Tunable Emission : Adjust hydrothermal synthesis parameters (e.g., temperature, reaction time) to optimize fluorescence intensity .
Advanced Research Questions
Q. How can contradictions in photoluminescence mechanisms be resolved when using this compound in carbon dots?
Methodological Answer: Discrepancies arise from competing emission sources: molecular fluorophores (e.g., IPCA derivatives) vs. carbon cores. To resolve this:
- Fluorescence Correlation Spectroscopy (FCS) : Differentiate free molecular fluorophores from carbon-core emissions by analyzing diffusion times .
- Selective Quenching : Use chemical quenchers (e.g., KI for surface states) to isolate contributions from carbon cores .
- Time-Resolved Spectroscopy : Compare lifetimes; molecular fluorophores typically exhibit shorter lifetimes (<5 ns) vs. carbon cores (>10 ns) .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict optical properties. Use basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .
- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., water, DMSO) to assess stability and aggregation tendencies.
- TD-DFT : Model excitation energies to correlate with experimental UV-Vis spectra .
Q. How does the chloro substituent influence biological activity compared to non-chlorinated analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., Cl, Br, CF₃) and test against target enzymes (e.g., pesticidal targets) .
- Enzymatic Assays : Measure inhibition kinetics (e.g., IC₅₀) using purified enzymes. For example, the chloro group may enhance binding via hydrophobic interactions .
- Molecular Docking : Predict binding modes in active sites (e.g., acetylcholinesterase for pesticides) using software like AutoDock Vina .
Data Contradiction Analysis
Example : Varying reports on CD photoluminescence origins (molecular vs. carbon-core):
- Resolution : Use controlled synthesis (e.g., isolate IPCA derivatives via chromatography) and compare emissions before/after purification . Cross-validate with TEM (to confirm carbon-core presence) and fluorescence lifetime imaging .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
